molecular formula C16H15FN4O2 B2852689 5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-79-9

5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2852689
CAS No.: 946331-79-9
M. Wt: 314.32
InChI Key: FOTQJFLVBSZNNH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,3-diphenylfurans . It’s an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Chemical Reactions Analysis

Similar compounds have been found to be highly potent and selective inhibitors of Src family tyrosine kinases .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For example, the CAS Number of a similar compound is 669005-94-1 .

Safety and Hazards

Safety and hazards of similar compounds include acute toxicity when ingested . They are also classified as combustible, acute toxic Cat.3 / toxic compounds causing chronic effects .

Future Directions

The future directions of research into similar compounds could involve the development of new efficient antitrypanosomal compounds with fewer side effects . There is also potential for the development of novel CDK2 inhibitors for cancer treatment .

Properties

IUPAC Name

5-(3-fluoro-4-methylanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-9-4-5-10(8-11(9)17)19-12-6-7-18-14-13(12)15(22)21(3)16(23)20(14)2/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTQJFLVBSZNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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